2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl benzoate
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Overview
Description
2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE is a complex organic compound characterized by the presence of nitro groups and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE typically involves the condensation of 4-nitrobenzaldehyde with 2-nitro-4-hydrazinylbenzene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Reduction: 2-amino-4-[(E)-[2-(4-aminophenyl)hydrazin-1-ylidene]methyl]phenyl benzoate.
Oxidation: 2-nitroso-4-[(E)-[2-(4-nitrosophenyl)hydrazin-1-ylidene]methyl]phenyl benzoate.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The hydrazone linkage can also interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used as a reagent for the detection of carbonyl compounds.
4-Nitrophenylhydrazine: Similar in structure but lacks the benzoate moiety.
2-Nitrobenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL BENZOATE is unique due to its dual nitro and hydrazone functionalities, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C20H14N4O6 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
[2-nitro-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H14N4O6/c25-20(15-4-2-1-3-5-15)30-19-11-6-14(12-18(19)24(28)29)13-21-22-16-7-9-17(10-8-16)23(26)27/h1-13,22H/b21-13+ |
InChI Key |
ZBOCKIWFSUKMGC-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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